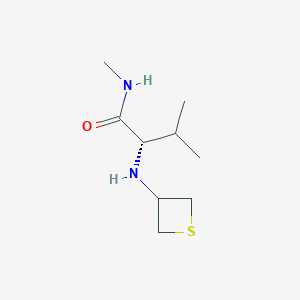
2-(Aminomethyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)aniline hydrochloride is an organic compound with the molecular formula C7H10ClN. It is a derivative of aniline, where an amino group is attached to the benzene ring along with a methyl group. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
2-(Aminomethyl)aniline hydrochloride can be synthesized through several methods. One common method involves the reaction of aniline with formaldehyde and hydrochloric acid. The reaction proceeds as follows: [ \text{C6H5NH2} + \text{CH2O} + \text{HCl} \rightarrow \text{C6H4(NH2)CH2Cl} ]
Another method involves the reduction of nitrobenzene derivatives followed by the introduction of the aminomethyl group. The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-(Aminomethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted aniline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives with different functional groups.
科学研究应用
2-(Aminomethyl)aniline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and polymers.
作用机制
The mechanism of action of 2-(Aminomethyl)aniline hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Aniline (C6H5NH2): Aniline is the parent compound of 2-(Aminomethyl)aniline hydrochloride. It has a similar structure but lacks the aminomethyl group.
N-Methylaniline (C6H5NHCH3): This compound has a methyl group attached to the nitrogen atom, similar to this compound, but without the additional amino group.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyl group attached to the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Its ability to form hydrogen bonds and participate in redox reactions makes it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C7H11ClN2 |
|---|---|
分子量 |
158.63 g/mol |
IUPAC 名称 |
2-(aminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-3-1-2-4-7(6)9;/h1-4H,5,8-9H2;1H |
InChI 键 |
YILCUDPFTCXVID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol](/img/structure/B13003060.png)
![1-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-N-methylmethanamine](/img/structure/B13003064.png)
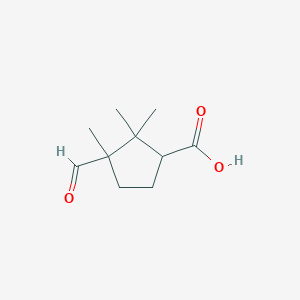
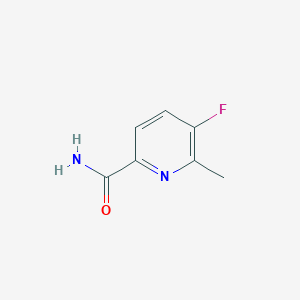
![tert-butyl N-[1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13003105.png)


![4-Methyl-1H-pyrrolo[2,3-C]pyridinehydrochloride](/img/structure/B13003115.png)
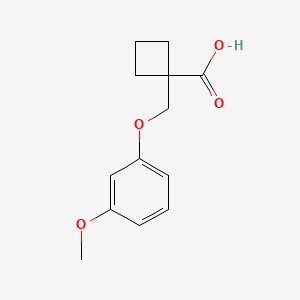
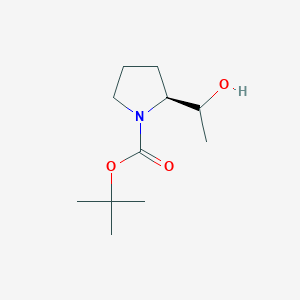
![1,4-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B13003126.png)
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
